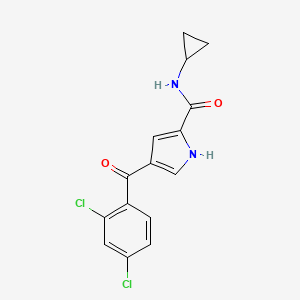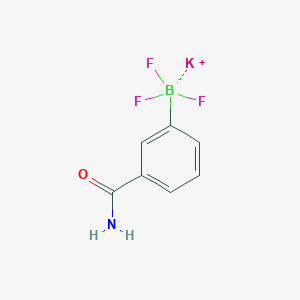
1-(4-Fluoro-2-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Fluoro-2-methylphenyl)piperazine” is a chemical compound with the CAS Number: 307952-16-5 . It has a molecular weight of 194.25 and its IUPAC name is 1-(4-fluoro-2-methylphenyl)piperazine . It is a white to yellow solid .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(4-Fluoro-2-methylphenyl)piperazine”, has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-(4-Fluoro-2-methylphenyl)piperazine” is 1S/C11H15FN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“1-(4-Fluoro-2-methylphenyl)piperazine” is a white to yellow solid . The storage temperature is 2-8°C .
Wissenschaftliche Forschungsanwendungen
Therapeutic Uses and Drug Design
Piperazine derivatives, including 1-(4-Fluoro-2-methylphenyl)piperazine, play a significant role in the design of therapeutic drugs. Their diverse applications cover antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory treatments. The modification of the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules, highlighting the versatility and importance of piperazine derivatives in drug discovery and development. The structural flexibility of piperazine rings allows for the discovery of drug-like elements that can be tailored for various diseases, underscoring the broad potential of piperazine-based molecules in pharmacotherapy (Rathi et al., 2016).
Antimicrobial and Antituberculosis Activity
Piperazine compounds have been identified as key building blocks in drugs targeting Mycobacterium tuberculosis, showing potent activity against both drug-sensitive and multidrug-resistant strains. These findings are crucial in the fight against tuberculosis, especially given the rising resistance to existing medications. The ability of piperazine derivatives to serve as a foundation for developing effective antituberculosis agents is a testament to their significance in addressing global health challenges (Girase et al., 2020).
Role in Antidepressant Development
The presence of a piperazine substructure is a common feature in many marketed antidepressants, indicating its critical role in the efficacy of these medications. The piperazine moiety is not only favorable for CNS pharmacokinetics but also plays a significant role in binding conformations, influencing the design and development of novel antidepressants. This underscores the importance of understanding the structure-activity relationships (SAR) of piperazine-based antidepressants to enhance their efficacy and potency (Kumar et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-fluoro-2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLQGSYVHVJZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712837.png)

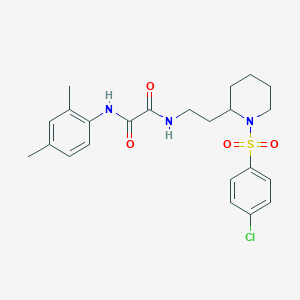
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2712841.png)
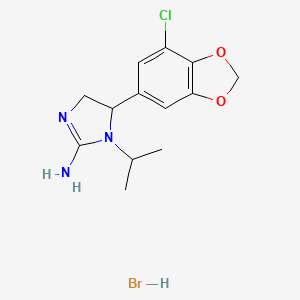
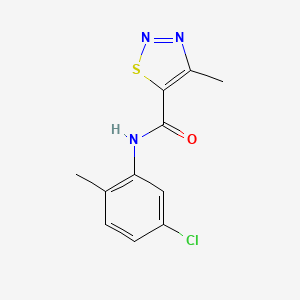
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2712846.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2712847.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2712848.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2712851.png)
![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2712852.png)
